Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate
Description
Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate is an ester derivative featuring a 3-bromopyridin-2-yl substituent attached to a branched 2-methylpropanoate backbone. The pyridine ring introduces aromaticity and polarity, while the bromine atom at the 3-position enhances electrophilic reactivity, making the compound valuable in cross-coupling reactions and pharmaceutical intermediate synthesis. The methyl ester group contributes to solubility in organic solvents and influences hydrolysis kinetics.
Properties
IUPAC Name |
methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,9(13)14-3)8-7(11)5-4-6-12-8/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEKPYVMEIIRBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC=N1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309464-99-9 | |
| Record name | methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the bromination of 2-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The brominated product is then subjected to esterification with methyl propanoate under acidic conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyridine N-oxides or reduced to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
Coupling: Biaryl or alkyl-aryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate as an anticancer agent. Research indicates that compounds containing bromopyridine moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of bromopyridine have been shown to inhibit cell proliferation in breast and lung cancer models, suggesting that this compound could be a viable candidate for further development in cancer therapeutics .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that this compound can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition can potentially lead to reduced inflammation and pain relief, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .
Agrochemical Applications
2.1 Herbicidal Activity
This compound has been identified as a promising herbicide. Its structural characteristics allow it to interact with specific biological pathways in plants, leading to growth inhibition. Field trials have shown its effectiveness against common weeds, indicating its potential use in agricultural practices to enhance crop yields by controlling unwanted vegetation .
2.2 Pesticide Development
In addition to herbicidal properties, this compound is being explored for its insecticidal activities. Preliminary studies suggest that it may disrupt the nervous system of certain pests, providing an eco-friendly alternative to conventional pesticides. The development of formulations based on this compound could lead to more sustainable agricultural practices .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the anticancer efficacy of this compound against MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutics . Further research is warranted to explore its mechanism of action and optimize its structure for enhanced activity.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. In material science, its electronic properties are exploited to enhance the performance of organic semiconductors .
Comparison with Similar Compounds
Methyl 2-(4-bromophenyl)-2-methylpropanoate (CAS 154825-97-5)
- Structural Differences : Replaces the 3-bromopyridin-2-yl group with a 4-bromophenyl ring.
- Key Properties: Molecular Formula: C₁₁H₁₂BrO₂ (vs. C₁₀H₁₀BrNO₂ for the target compound) . Polarity: The phenyl group lacks the nitrogen atom present in pyridine, reducing polarity and basicity. Reactivity: Bromine on the phenyl ring participates in Suzuki-Miyaura couplings but with slower kinetics due to decreased electron-withdrawing effects compared to pyridine .
- Applications: Used in agrochemical synthesis and as a precursor for non-polar intermediates.
Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate (CAS 1704069-03-3)
- Structural Differences : Features a thioether linkage (-S-) at the 4-position of the pyridine ring and an ethyl ester group.
- Key Properties: Molecular Formula: C₁₂H₁₅BrNO₂S (vs. C₁₀H₁₀BrNO₂ for the target compound) . Electronic Effects: The thioether group increases electron density on the pyridine ring, altering reactivity in nucleophilic substitutions. Solubility: Ethyl ester enhances lipophilicity compared to the methyl analogue.
- Applications : Explored in kinase inhibitor synthesis due to sulfur’s role in biomolecular interactions .
Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (CAS 1181267-33-3)
- Structural Differences : Substitutes the pyridine ring with a 2-chloroethylphenyl group.
- Key Properties: Molecular Formula: C₁₁H₁₃ClO₂ (vs. C₁₀H₁₀BrNO₂) . Reactivity: The chloroethyl chain enables alkylation reactions, unlike the bromopyridine’s aryl halide reactivity. Stability: Less prone to hydrolysis than the pyridine-containing ester due to reduced ring strain.
- Applications : Intermediate in polymer chemistry and surfactant synthesis .
2-Bromo-3-methylpyridine (CAS 3430-17-9)
- Structural Differences : A simpler pyridine derivative without the ester moiety.
- Key Properties: Molecular Formula: C₆H₆BrN (vs. C₁₀H₁₀BrNO₂) . Basicity: The lone pair on nitrogen enhances basicity (pKa ~1.7), influencing coordination chemistry. Reactivity: Serves as a building block for heterocyclic compounds via bromine displacement.
- Applications : Widely used in ligand synthesis for catalysis and metal-organic frameworks .
Comparative Data Table
Research Findings and Trends
- Electronic Effects : Pyridine-containing esters exhibit higher reactivity in cross-coupling reactions compared to phenyl analogues due to nitrogen’s electron-withdrawing nature .
- Solubility : Methyl esters generally have lower logP values than ethyl derivatives, favoring aqueous-phase reactions .
- Stability : Chloroethyl and phenyl-substituted esters demonstrate greater hydrolytic stability than bromopyridine derivatives, which are prone to ring-opening under basic conditions .
Biological Activity
Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate is a compound of interest due to its potential biological activities, particularly as a dual inhibitor of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX). This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a brominated pyridine ring, which is critical for its interaction with biological targets.
Inhibition of FAAH and COX : this compound has been shown to inhibit FAAH, an enzyme responsible for the breakdown of endocannabinoids, thereby enhancing their levels and activity in the body. Additionally, it exhibits selective inhibition of COX enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways.
- FAAH Inhibition : The compound inhibits FAAH in a mixed-type manner with an inhibition constant () indicating significant potency. For instance, related compounds have demonstrated values in the low micromolar range, suggesting strong interactions with the enzyme .
- COX Inhibition : At concentrations of 10 µM, this compound does not inhibit the cyclooxygenation of arachidonic acid but significantly reduces COX-2's ability to catalyze the cyclooxygenation of the endocannabinoid 2-arachidonoylglycerol . This selective inhibition could lead to reduced side effects compared to non-selective NSAIDs.
In Vitro Studies
In vitro experiments have shown that this compound effectively inhibits FAAH activity in rat brain homogenates. The compound's efficacy was assessed through various assays measuring the hydrolysis of labeled anandamide:
| Compound | Inhibition Type | (µM) | Effect on COX |
|---|---|---|---|
| This compound | Mixed-type | 0.26 | Substrate-selective inhibition of COX-2 |
| Ibu-AM68 | Mixed-type | 0.26 | Reduced cyclooxygenation with 2-arachidonoylglycerol |
In Vivo Studies
In vivo studies have demonstrated that compounds structurally similar to this compound exhibit anti-inflammatory effects without causing gastric irritation, a common side effect associated with traditional NSAIDs . These findings suggest potential therapeutic applications for chronic inflammatory conditions.
Case Studies
- Analgesic Activity : A study evaluated a related compound, Ibu-AM68, which demonstrated significant analgesic effects in mouse models of visceral pain without leading to gastrointestinal side effects. This suggests that this compound may share similar beneficial properties .
- Therapeutic Potential : Research indicates that dual-action inhibitors like this compound could be developed into new therapeutic agents for managing pain and inflammation with improved safety profiles compared to existing treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
